4-(2-Cyclopropylethyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 4-(2-Cyclopropylethyl)benzaldehyde, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . This leads to a variety of alkyl and aryl substituted benzaldehydes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . These techniques can help interpret the fundamental vibrational frequencies and intensity of the vibrational bands .Chemical Reactions Analysis
The chemical reactions involving aromatic rings like this compound are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . The reactive aldehyde functionality in particular is prone to side reactions with organometallic reagents .Physical and Chemical Properties Analysis
Physical properties of this compound include characteristics that can be measured without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of the substance to react to form new substances .Scientific Research Applications
Fluorescent Probing for Bioanalysis
A novel application of benzaldehyde derivatives in scientific research is their use as fluorescent probes for bioanalysis. Specifically, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound structurally related to 4-(2-cyclopropylethyl)benzaldehyde, has been rationally designed as a ratiometric fluorescent probe. This probe is particularly effective for detecting cysteine and homocysteine, where it exhibits a significant hypsochromic shift in emission due to the suppression of intramolecular charge transfer upon interaction with these analytes. This large emission wavelength shift (125 nm) is particularly useful for quantitative bioanalytical applications, highlighting the potential of benzaldehyde derivatives in sensitive and selective biological detection methods (Lin et al., 2008).
Enzymatic Inhibition for Therapeutic Research
Benzaldehydes, including derivatives like this compound, have been studied for their enzymatic inhibition properties, particularly concerning tyrosinase, an enzyme involved in melanin synthesis. These compounds, particularly those substituted at the C-4 position on the aromatic ring, have been shown to inhibit the tyrosinase-catalyzed oxidation of 4-t-butylcatechol. This inhibition is significant for understanding and potentially modulating melanin production, with implications for conditions like hyperpigmentation and for therapeutic interventions in melanoma. The kinetics of this inhibition reveal that certain derivatives can act as partial noncompetitive inhibitors, depending on the bulkiness of the substituent, offering insights into the design of more effective tyrosinase inhibitors (Nihei & Kubo, 2017).
Synthesis of Isotopically Labeled Compounds
Another significant application of benzaldehyde derivatives is in the synthesis of isotopically labeled compounds, which are crucial for tracing and studying chemical reactions in various research fields, including pharmacology and environmental sciences. A method has been developed for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This methodology allows for the efficient and precise incorporation of isotopic labels into benzaldehyde derivatives, facilitating their use in advanced research studies to trace reaction pathways, determine mechanism details, and study the fate of these compounds in complex biological or environmental systems (Boga et al., 2014).
Mechanism of Action
Target of Action
It is known that benzaldehydes, in general, target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in the defense mechanism of fungi against oxidative stress .
Mode of Action
Benzaldehydes can react with nucleophiles, such as nitrogen and oxygen . In these reactions, oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzaldehydes are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that drug pharmacokinetics determine the onset, duration, and intensity of a drug’s effect .
Result of Action
It is known that benzaldehydes can effectively inhibit fungal growth . They possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Action Environment
It is known that environmental factors can affect the rate of reaction of benzaldehydes .
Safety and Hazards
4-(2-Cyclopropylethyl)benzaldehyde is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (Category 4), H332, and causes skin irritation (Category 2), H315 . It may damage fertility or the unborn child (Category 1B), H360 . It is also toxic to aquatic life with long-lasting effects .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2-Cyclopropylethyl)benzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt cellular antioxidation systems, making it a potent chemosensitizing agent in antifungal treatments . The interactions primarily involve the aldehyde group forming covalent bonds with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, this compound can act as a redox-active compound, influencing redox homeostasis within cells .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. In mammalian cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering redox states and interacting with key regulatory proteins . These effects can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules through its reactive aldehyde group. This interaction can lead to the formation of Schiff bases with amino groups in proteins, resulting in enzyme inhibition or activation . Additionally, the compound can act as a redox-active agent, influencing cellular redox homeostasis and generating reactive oxygen species (ROS). These ROS can further modulate signaling pathways and gene expression, leading to various cellular responses . The compound’s ability to disrupt cellular antioxidation systems is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzaldehyde derivatives, including this compound, can degrade over time, leading to reduced efficacy . Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of antioxidation enzymes, which may mitigate its initial effects . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antifungal activity and modulation of cellular redox states . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits . Careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols . These metabolic transformations are catalyzed by enzymes such as aldehyde dehydrogenases and reductases. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels within cells . Additionally, its interactions with cofactors, such as NADH and NADPH, play a crucial role in its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can cross cellular membranes through passive diffusion, facilitated by its lipophilic nature . Additionally, it may interact with transporters and binding proteins that modulate its intracellular localization and accumulation . Studies have shown that benzaldehyde derivatives can enhance the absorption of other drugs by increasing membrane permeability . This property makes this compound a potential absorption promoter in drug delivery systems.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can facilitate its transport to mitochondria, where it can exert its effects on mitochondrial function and redox homeostasis . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
4-(2-cyclopropylethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOLKBDBSVSOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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